1-Phenyl-3-piperidin-1-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-piperidin-1-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-3-piperidin-1-ylthiourea can be synthesized through the reaction of 1-aminopiperidine with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C5H10NH2→C6H5NHC(S)NHC5H10
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-piperidin-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-piperidin-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-piperidin-1-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-piperidin-1-ylurea: Similar structure but with a urea moiety instead of thiourea.
1-Phenyl-3-pyrrolidin-1-ylthiourea: Contains a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-3-morpholin-1-ylthiourea: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-Phenyl-3-piperidin-1-ylthiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
5446-55-9 |
---|---|
Molekularformel |
C12H17N3S |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
1-phenyl-3-piperidin-1-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14,16) |
InChI-Schlüssel |
POEJBXKAZYKWFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.